N-2-adamantyl-3-isobutoxybenzamide
Description
N-2-adamantyl-3-isobutoxybenzamide is a benzamide derivative characterized by an adamantyl group at the N-2 position and an isobutoxy substituent at the 3-position of the benzene ring. The isobutoxy group contributes steric bulk and moderate polarity, balancing solubility and receptor interactions.
Properties
IUPAC Name |
N-(2-adamantyl)-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-13(2)12-24-19-5-3-4-16(11-19)21(23)22-20-17-7-14-6-15(9-17)10-18(20)8-14/h3-5,11,13-15,17-18,20H,6-10,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRANKYFWKSGYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of N-2-adamantyl-3-isobutoxybenzamide with structurally related compounds:
Key Observations:
- Adamantyl vs. Amino Groups (Position 2): The adamantyl group in the target compound significantly increases LogP (lipophilicity) compared to the polar amino group in 2-aminobenzamides. This enhances membrane permeability but reduces aqueous solubility, a trade-off critical for bioavailability .
- Isobutoxy vs. Diphenylmethyl (Position 3): The isobutoxy group in the target compound offers moderate steric hindrance and polarity, contrasting with the highly lipophilic diphenylmethyl group in ’s compound. This difference may influence receptor-binding specificity and metabolic pathways.
Formulation Challenges
- Solubility Limitations: The low solubility of adamantyl-containing compounds often necessitates advanced formulation strategies, such as salt formation or nanoparticle delivery. This contrasts with 2-aminobenzamides, which are more amenable to standard formulations due to higher solubility .
Research Findings and Implications
- Pharmacokinetic Advantages: The adamantyl group’s metabolic stability suggests that this compound may excel in prolonged-action applications, whereas 2-aminobenzamides might require frequent dosing .
- Synergy with Substituents: The combination of adamantyl (Position 2) and isobutoxy (Position 3) may optimize lipophilicity and steric effects for central nervous system (CNS) targeting, a hypothesis supported by studies on similar adamantyl-containing neuroactive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
